



Application Note: Measuring P-glycoprotein (P-gp) Inhibition using the Rhodamine 123 Assay

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Compound of Interest		
Compound Name:	P-gp inhibitor 1	
Cat. No.:	B10831035	Get Quote

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a crucial transmembrane efflux pump.[1][2] It is highly expressed in barrier tissues such as the intestinal epithelium, blood-brain barrier, kidney, and liver, where it plays a significant role in limiting the absorption and distribution of a wide array of drugs.[2] Overexpression of P-gp in cancer cells is a major cause of multidrug resistance (MDR), leading to chemotherapy failure.[1][3] Consequently, evaluating the potential of new chemical entities (NCEs) to inhibit P-gp is a regulatory requirement in drug development to predict potential drug-drug interactions (DDIs).[4]

The Rhodamine 123 (Rh123) assay is a widely used, simple, and sensitive fluorescent method to assess P-gp function and inhibition.[3] Rh123 is a fluorescent substrate of P-gp.[1] In cells overexpressing P-gp, Rh123 is actively pumped out, resulting in low intracellular fluorescence. [3][5] When a P-gp inhibitor is present, the efflux of Rh123 is blocked, leading to its accumulation inside the cell and a corresponding increase in fluorescence intensity.[5][6] This increase in fluorescence is directly proportional to the inhibitory activity of the test compound.

Principle of the Assay

The assay relies on comparing the intracellular accumulation of Rh123 in P-gp-overexpressing cells versus a parental cell line with low P-gp expression. The P-gp-expressing cells will exhibit significantly lower Rh123 accumulation.[5] In the presence of a test compound that inhibits P-gp, the efflux of Rh123 is prevented, and the fluorescence in the P-gp-overexpressing cells



increases, ideally to the levels seen in the parental cells.[5] The potency of the inhibitor is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocols Materials and Reagents

- Cell Lines:
 - P-gp-overexpressing cell line (e.g., MCF7/ADR, NCI/ADR-RES, KB-V1, Namalwa/MDR1).
 - Parental (control) cell line with low P-gp expression (e.g., MCF7, KB-3-1, Namalwa).[5][7]
- Reagents:
 - Rhodamine 123 (Rh123) solution.[8]
 - Known P-gp inhibitors (Positive Controls): Verapamil, Cyclosporin A, or Elacridar.
 - Test compounds.
 - Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, antibiotics).
 - Phosphate-Buffered Saline (PBS), ice-cold.
 - Cell lysis buffer (e.g., distilled water or a buffer containing 1% Triton X-100).
 - Propidium Iodide (PI) or other viability dye (for flow cytometry).
- Equipment:
 - Humidified CO₂ incubator (37°C, 5% CO₂).
 - Laminar flow hood.
 - Fluorescence microplate reader (Excitation: 485 nm, Emission: 520-535 nm).[5][9]
 - OR Flow cytometer (FL1 channel for Rh123).[1][8]
 - 96-well black, clear-bottom cell culture plates.



Standard cell culture flasks and consumables.

Cell Culture

- Culture both the P-gp-overexpressing and parental cell lines in complete culture medium in a humidified incubator at 37°C with 5% CO₂.
- Passage the cells regularly to maintain them in the exponential growth phase. Ensure the
 resistant cell line is maintained under selective pressure (i.e., with the selecting drug) if
 required, but culture in drug-free medium for a period before the assay.

Rhodamine 123 Accumulation Assay Protocol (Microplate Reader)

- · Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well. Seed both P-gp-expressing and parental cells.
 - Incubate for 24-48 hours to allow cells to attach and form a monolayer.
- Compound Preparation:
 - Prepare stock solutions of test compounds and positive controls (e.g., Verapamil) in DMSO.
 - Create a dilution series of each compound in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells.
- Assay Execution:
 - Carefully remove the culture medium from the wells.
 - Add the medium containing the various concentrations of test compounds or controls to the designated wells. Include a "no inhibitor" control (vehicle only).



- Pre-incubate the plate at 37°C for 30-60 minutes.
- Add Rhodamine 123 to all wells to a final concentration of 1-5 μM (e.g., 5.25 μM).[5][10]
- Incubate the plate for an additional 30-60 minutes at 37°C, protected from light.[5][10]
- Measurement:
 - Remove the assay solution from the wells.
 - Wash the cells twice with 200 µL/well of ice-cold PBS to stop the efflux and remove extracellular Rh123.
 - \circ Lyse the cells by adding 100 μ L/well of lysis buffer and incubate for 10-15 minutes with gentle shaking.
 - Measure the intracellular fluorescence using a microplate reader with excitation at ~485
 nm and emission at ~530 nm.[5][8]

Data Analysis

- Calculate Percent Inhibition:
 - Subtract the background fluorescence (wells with no cells).
 - The fluorescence in the P-gp-expressing cells treated with vehicle is the baseline (0% inhibition).
 - The fluorescence in the parental cells (or P-gp cells with a maximal concentration of a potent inhibitor like Verapamil) represents 100% inhibition.
 - Calculate the percent inhibition for each test compound concentration using the following formula:

% Inhibition = [(F test - F min) / (F max - F min)] * 100]

Where:

F_test is the fluorescence in P-gp cells with the test compound.



- F min is the fluorescence in P-gp cells with vehicle only.
- F_max is the fluorescence in parental cells with vehicle OR P-gp cells with a saturating concentration of a positive control inhibitor.
- Determine IC₅₀ Values:
 - Plot the percent inhibition against the logarithm of the test compound concentration.
 - Fit the data to a four-parameter logistic (sigmoidal) curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% of the maximal inhibition.[11]

Data Presentation

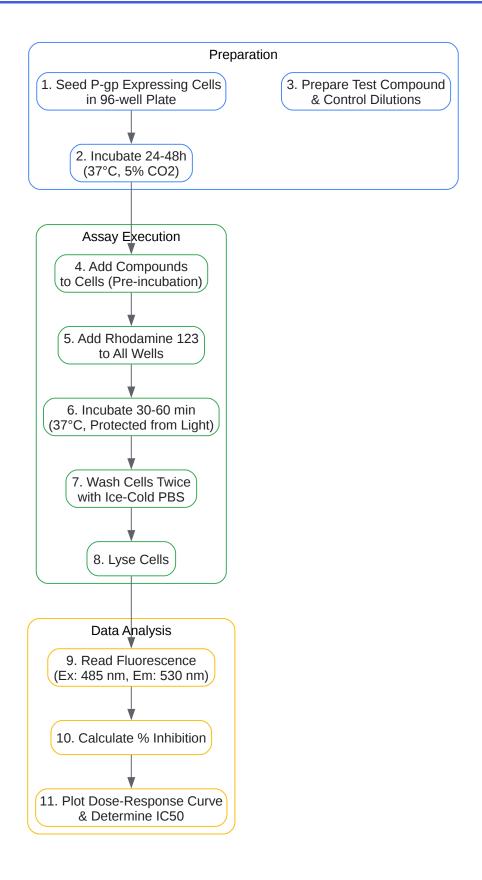
The following table summarizes the IC₅₀ values for several known P-gp inhibitors as determined by the Rhodamine 123 accumulation assay.



Compound	Cell Line	IC50 (μM)	Reference
Elacridar	MCF7R	0.05	[5][10]
Zosuquidar	MCF7R	0.12	[5]
Tariquidar	MCF7R	0.17	[5]
Cyclosporin A	MCF7R	1.9	[5]
Verapamil	MCF7R	2.1	[5]
Quinidine	MCF7R	3.1	[5]
Clotrimazole	MCF7R	5.3	[5]
Felodipine	MCF7R	10.4	[5]
Diltiazem	MCF7R	11.7	[5]
Amiodarone	MCF7R	12.0	[5]
Clarithromycin	MCF7R	20.9	[5]
Dipyridamole	MCF7R	31.7	[5]
Nifedipine	MCF7R	128.8	[5]
Nitrendipine	MCF7R	250.5	[5][10]

Mandatory Visualization

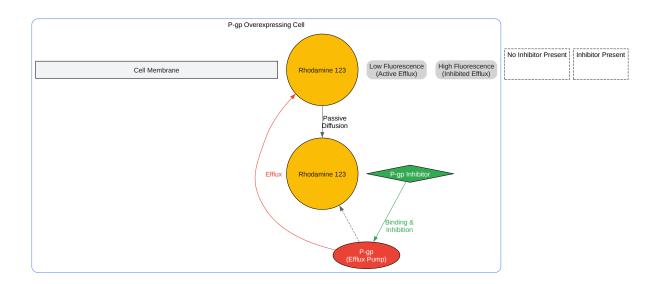




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Caption: Experimental workflow for the Rhodamine 123 P-gp inhibition assay.





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Caption: Mechanism of P-gp efflux and its inhibition by a test compound.



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